molecular formula C17H14FNO2S2 B2978698 2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034332-30-2

2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Cat. No.: B2978698
CAS No.: 2034332-30-2
M. Wt: 347.42
InChI Key: UCQHBJHTQLRPDI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.

    Etherification: The 2-fluorophenol is then reacted with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid.

    Amidation: The 2-(2-fluorophenoxy)acetic acid is then converted to its corresponding amide by reacting with thiophen-2-yl(thiophen-3-yl)methylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenoxy ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene rings.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and thiophene rings can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
  • 2-(2-bromophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
  • 2-(2-methylphenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S2/c18-13-4-1-2-5-14(13)21-10-16(20)19-17(12-7-9-22-11-12)15-6-3-8-23-15/h1-9,11,17H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQHBJHTQLRPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC(C2=CSC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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